molecular formula C7H4Cl4 B14431953 1,2,3-Trichloro-5-(chloromethyl)benzene CAS No. 79185-27-6

1,2,3-Trichloro-5-(chloromethyl)benzene

Cat. No.: B14431953
CAS No.: 79185-27-6
M. Wt: 229.9 g/mol
InChI Key: ZZBPVECKHPGPAQ-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-(chloromethyl)benzene is an organochlorine compound that belongs to the class of chlorinated benzenes It is characterized by the presence of three chlorine atoms and one chloromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,2,3-trichlorobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride . The reaction is typically carried out in a solvent like methylene chloride at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trichloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzenes, chlorinated alcohols, and acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trichloro-5-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Properties

79185-27-6

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

IUPAC Name

1,2,3-trichloro-5-(chloromethyl)benzene

InChI

InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

ZZBPVECKHPGPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CCl

Origin of Product

United States

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